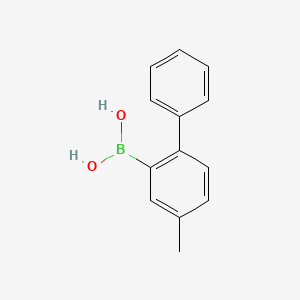

(5-Methyl-2-phenylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Methyl-2-phenylphenyl)boronic acid is an organic compound belonging to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (5-Methyl-2-phenylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids often involves the use of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium-bromine exchange with isopropylmagnesium chloride-lithium chloride . This method enables the synthesis of various aryl boronic acids in excellent yields at low temperatures .

Analyse Chemischer Reaktionen

Types of Reactions: (5-Methyl-2-phenylphenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: Boronic acids can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert boronic acids to boranes.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

(5-Methyl-2-phenylphenyl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (5-Methyl-2-phenylphenyl)boronic acid exerts its effects involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boron atom, which allows for efficient transmetalation and bond formation .

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- 4-Methylphenylboronic acid

- 2-Phenylphenylboronic acid

Comparison: (5-Methyl-2-phenylphenyl)boronic acid is unique due to the presence of both a methyl group and a phenyl group on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the additional substituents can provide steric and electronic effects that enhance its utility in specific synthetic applications .

Biologische Aktivität

(5-Methyl-2-phenylphenyl)boronic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biological applications. They have been implicated in the modulation of enzyme activities and have shown potential in drug development for various diseases, including cancer and diabetes.

- Enzyme Inhibition : Boronic acids can inhibit specific enzymes by forming stable complexes. For instance, they can interact with serine proteases and other enzymes involved in metabolic pathways.

- Protein Binding : These compounds can bind to proteins through their boron atom, affecting protein function and stability. This property is particularly relevant in the context of targeting amyloid fibril formation in diseases like Alzheimer's.

- Anticancer Activity : Certain boronic acids have demonstrated antiproliferative effects against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

Biological Activity Data

A summary table below illustrates the biological activity of this compound compared to other related compounds:

| Compound | IC50 (µM) | Target Enzyme/Cell Line | Activity Description |

|---|---|---|---|

| This compound | 3.82 ± 0.11 | HeLa Cells | Antiproliferative effect |

| Compound A | 1.5 | PKCα | Selective inhibition |

| Compound B | 2.0 | MMP-2 | Inhibitory activity |

| Compound C | 4.0 | A549 Cells | Anticancer activity |

Case Study 1: Antiproliferative Effects

A study investigated the effects of this compound on HeLa cells, revealing an IC50 value of 3.82 µM, indicating a significant antiproliferative effect compared to control compounds . This suggests its potential as a therapeutic agent in cancer treatment.

Case Study 2: Enzyme Inhibition

Research has shown that this compound effectively inhibits matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling. The inhibition was quantified with IC50 values comparable to established inhibitors .

Research Findings

Recent investigations into the biological properties of this compound have highlighted several key findings:

- Selectivity : The compound exhibits selective inhibition against certain kinases, such as PKCα and RasGRP3, with varying Ki values that suggest potential for targeted therapy .

- Stability : The compound retains high oxidative stability, which is essential for maintaining biological activity under physiological conditions .

Eigenschaften

IUPAC Name |

(5-methyl-2-phenylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c1-10-7-8-12(13(9-10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUUTJCSUPBPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)C2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243975-76-8 |

Source

|

| Record name | {4-methyl-[1,1'-biphenyl]-2-yl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.